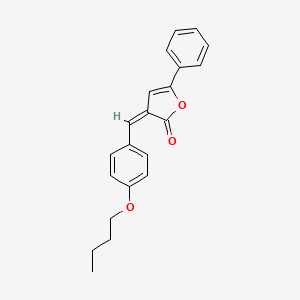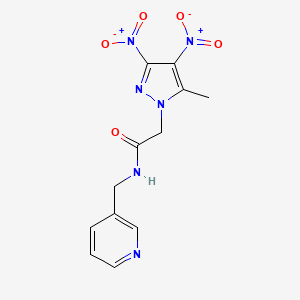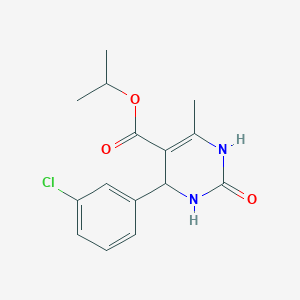
3-(4-butoxybenzylidene)-5-phenyl-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-butoxybenzylidene)-5-phenyl-2(3H)-furanone, commonly known as BBPF, is a synthetic compound that belongs to the class of chalcones. BBPF has gained significant attention in the research community due to its diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.
Mechanism of Action
The mechanism of action of BBPF is still not fully understood. However, studies have suggested that BBPF exerts its biological effects by modulating various signaling pathways. For instance, BBPF has been shown to activate the caspase-dependent apoptotic pathway in cancer cells. Moreover, BBPF has been found to inhibit the NF-κB signaling pathway, which plays a critical role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
BBPF has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that BBPF inhibits the growth of cancer cells by inducing apoptosis. BBPF has also been found to possess antimicrobial properties by inhibiting bacterial growth. Additionally, BBPF has been shown to reduce the production of pro-inflammatory cytokines, which are responsible for the development of inflammatory diseases.
Advantages and Limitations for Lab Experiments
BBPF has several advantages for lab experiments. It is a stable compound that can be easily synthesized in good yield. Moreover, BBPF exhibits a broad range of biological activities, making it an ideal compound for studying various biological processes. However, one of the limitations of BBPF is its low solubility in aqueous solutions, which can make it challenging to study its biological effects in vitro.
Future Directions
BBPF has shown promising results in various scientific research applications. There is a need for further studies to elucidate its mechanism of action and to explore its potential as a therapeutic agent. Future research could focus on developing more potent derivatives of BBPF by modifying its chemical structure. Additionally, studies could investigate the efficacy of BBPF in animal models of cancer and inflammatory diseases. Overall, BBPF holds great promise as a therapeutic agent, and further research is needed to fully understand its potential.
Synthesis Methods
The synthesis of BBPF involves the condensation reaction between 4-butoxybenzaldehyde and acetophenone in the presence of a base catalyst. The reaction is carried out in ethanol under reflux conditions, and the product is obtained in good yield after purification through recrystallization.
Scientific Research Applications
BBPF has shown promising results in various scientific research applications. In vitro studies have demonstrated its potential as an anticancer agent by inducing apoptosis in cancer cells. BBPF has also exhibited antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, BBPF has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
(3Z)-3-[(4-butoxyphenyl)methylidene]-5-phenylfuran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3/c1-2-3-13-23-19-11-9-16(10-12-19)14-18-15-20(24-21(18)22)17-7-5-4-6-8-17/h4-12,14-15H,2-3,13H2,1H3/b18-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQZEYOQWGOIQG-JXAWBTAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C\2/C=C(OC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-[(4-butoxyphenyl)methylidene]-5-phenyl-2,3-dihydrofuran-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(acetylamino)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B4893720.png)
![N-ethyl-5-(methoxymethyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B4893727.png)


![N-(2-methoxyethyl)-3-[1-(8-quinolinylmethyl)-4-piperidinyl]propanamide](/img/structure/B4893734.png)



![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(2-methoxyethyl)methylamine](/img/structure/B4893755.png)

![8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B4893774.png)

![ethyl 2-[(N-ethyl-N-phenylglycyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4893783.png)
![2-[4-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-1-piperazinyl]ethanol](/img/structure/B4893786.png)